Fmoc-Tyr(tBu)-OH

Vue d'ensemble

Description

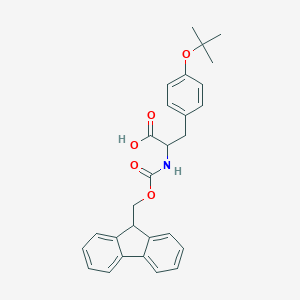

Fmoc-O-tert-butyl-L-tyrosine is a derivative of the amino acid tyrosine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the hydroxyl group on the tyrosine side chain. This dual protection is crucial for the stepwise construction of peptides in solid-phase peptide synthesis, allowing for selective deprotection and coupling reactions.

Applications De Recherche Scientifique

J’ai effectué des recherches pour rassembler des informations sur les applications de recherche scientifique du « Fmoc-Tyr(tBu)-OH ». Voici un aperçu basé sur les données disponibles :

Synthèse peptidique

« this compound » est largement utilisé dans la synthèse peptidique en phase solide Fmoc/tBu, qui est une méthode privilégiée pour synthétiser des peptides dans les milieux de recherche et industriels. Cette stratégie implique un groupe protecteur polymérique solide et permet d’utiliser un excès de réactifs pour obtenir des rendements quantitatifs .

Formation d’hydrogel

Les hydrogels à base de peptides (PHG) sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques. “this compound” peut être utilisé dans la formation de ces hydrogels, qui servent de systèmes d’administration de médicaments et d’outils diagnostiques pour l’imagerie .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-L-tyrosine typically involves the protection of the amino

Activité Biologique

Fmoc-Tyr(tBu)-OH, or N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a protected amino acid derivative widely utilized in peptide synthesis. Its biological activity is primarily linked to its role in the formation of peptides that can exhibit various pharmacological properties. This article explores the synthesis, structural characteristics, and biological implications of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine, enhancing the stability and solubility of the compound during synthesis.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C28H29NO5 |

| Molecular Weight | 459.53 g/mol |

| CAS Number | 71989-38-3 |

| Purity | ≥98.0% (HPLC) |

Biological Activity

The biological activity of this compound is largely attributed to its incorporation into peptide sequences that interact with biological targets, such as receptors and enzymes. The presence of tyrosine in peptides can enhance their binding affinity and specificity due to the aromatic nature of the side chain, which allows for pi-stacking interactions with other aromatic residues or ligands.

Case Studies

-

Peptide Synthesis for Anticancer Activity :

A study synthesized a series of peptides incorporating this compound to evaluate their anticancer properties. The peptides were tested against various cancer cell lines, revealing that certain sequences exhibited significant cytotoxicity, potentially due to enhanced membrane permeability conferred by the tyrosine residue . -

Neuroprotective Peptides :

Another research explored the neuroprotective effects of peptides derived from this compound. These peptides were shown to inhibit apoptosis in neuronal cells under oxidative stress conditions, suggesting a role in neuroprotection . -

Hydrogel Formation :

This compound has also been utilized in forming hydrogels for drug delivery applications. The incorporation of this amino acid into hydrogel matrices demonstrated improved mechanical properties and biocompatibility, making them suitable for tissue engineering .

Mechanistic Insights

The mechanism by which this compound enhances biological activity can be attributed to several factors:

- Aromatic Interactions : The aromatic side chain allows for specific interactions with protein targets.

- Hydrophobicity : The tBu group increases hydrophobic interactions, potentially improving membrane permeability.

- Stability : The protective groups enhance stability during synthesis and storage, allowing for better yields in peptide production.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKCFULLJFBFN-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315818 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-38-3 | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Tyr(tBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Fmoc-Tyr(tBu)-OH contribute to its function in creating photo-curable materials?

A2: this compound, when incorporated into lacquer sap, acts as a photo-curable additive mimicking the function of urushiol, the sap's main component []. The tyrosine moiety within this compound plays a crucial role. When exposed to UV light, the tyrosine undergoes photo-crosslinking, contributing to the formation of a robust polymer network within the lacquer sap. This results in faster drying and curing times, even at lower humidity levels, compared to traditional lacquer sap.

Q2: Can this compound be used in solid-phase peptide synthesis, and what advantages does it offer?

A3: Yes, this compound is frequently employed in solid-phase peptide synthesis [, ]. The Fmoc group acts as a temporary protecting group for the amino group of tyrosine, while the tBu group protects the phenolic hydroxyl group. This allows for controlled and sequential addition of amino acids during peptide chain assembly. For instance, in the synthesis of desmopressin [] and pramlintide [], this compound is coupled to a resin, followed by sequential addition of other protected amino acids. The protecting groups are then removed, and the peptide is cleaved from the resin. This method offers advantages like simplified purification steps and higher yields compared to traditional solution-phase synthesis.

Q3: Are there any limitations associated with using this compound in material development or peptide synthesis?

A4: While the research highlights the potential of this compound in material science and peptide synthesis, it's essential to acknowledge potential limitations. For instance, the long-term stability and scalability of the self-assembled structures formed by this compound [] need further investigation. Additionally, the impact of the tBu protecting group on the properties of the final material or peptide and the efficiency of its removal should be carefully considered. Further research focusing on these aspects would be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.